isopropyl 3-(2H-tetrazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary targets of isopropyl 3-(2H-tetrazol-5-yl)benzoate are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or other biomolecules to affect their function or structure.
Result of Action
Biochemical Analysis
Biochemical Properties
Isopropyl 3-(2H-tetrazol-5-yl)benzoate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s tetrazole ring structure allows it to act as a bioisostere of carboxylic acids, facilitating receptor-ligand interactions . This interaction is crucial for stabilizing electrostatic repulsion of negatively charged ions by delocalizing electrons, which enhances its binding affinity with target proteins and enzymes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to penetrate cell membranes due to its lipid solubility allows it to modulate intracellular activities effectively . It has been observed to affect the expression of specific genes involved in metabolic pathways and cell cycle regulation, thereby impacting cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The tetrazole ring structure of the compound facilitates its binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a predicted melting point of 161.14°C and a boiling point of approximately 419.4°C at 760 mmHg . Over extended periods, the compound may undergo degradation, which can affect its long-term impact on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential cytotoxicity . Threshold effects have been observed, indicating a dosage-dependent response in biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound’s tetrazole ring structure allows it to participate in reactions that influence metabolic flux and metabolite levels within cells . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipid solubility facilitates its movement across cell membranes, allowing it to accumulate in specific cellular compartments . This distribution pattern is essential for its biological activity and potential therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of isopropyl 3-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 3-(2H-tetrazol-5-yl)benzoic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Isopropyl 3-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
Isopropyl 3-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Comparison with Similar Compounds
Isopropyl 3-(2H-tetrazol-5-yl)benzoate can be compared to other tetrazole-based compounds, such as:
3-(1H-tetrazol-5-yl)benzoate: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
Tetrazole-annulated pyrazolyl-pyrimidine derivatives: These compounds have shown significant antimicrobial and antitubercular activity.
Cadmium (II) tetrazole-based compounds: These compounds are used in coordination chemistry and have unique structural properties.
This compound stands out due to its specific ester functional group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 3-(2H-tetrazol-5-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7(2)17-11(16)9-5-3-4-8(6-9)10-12-14-15-13-10/h3-7H,1-2H3,(H,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCQNVMHUDDPDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC(=C1)C2=NNN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.